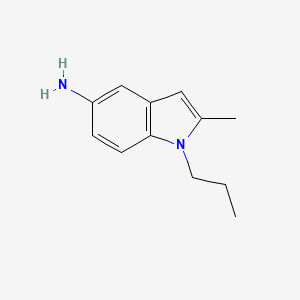

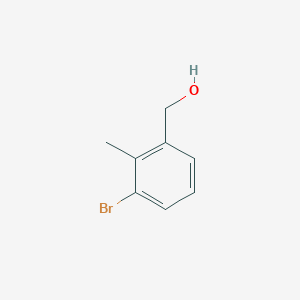

(3-Bromo-2-methylphenyl)methanol

概要

説明

(3-Bromo-2-methylphenyl)methanol is a brominated aromatic compound with a methanol functional group. While the provided papers do not directly study this compound, they offer insights into similar brominated aromatic compounds and their chemical behavior, which can be extrapolated to understand the properties and reactions of (3-Bromo-2-methylphenyl)methanol.

Synthesis Analysis

The synthesis of brominated aromatic compounds can be complex, involving multiple steps and requiring careful control of reaction conditions. For instance, the synthesis of vicinal haloethers with a malononitrile group, as described in the second paper, indicates that methanol can act as both a solvent and a reactant, influencing the outcome of the synthesis . This suggests that in synthesizing (3-Bromo-2-methylphenyl)methanol, the choice of solvent and reactants would be critical to obtaining the desired product.

Molecular Structure Analysis

The first paper provides a theoretical study of a similar compound, (RS)-(3-bromophenyl)(pyridine-2yl)methanol, using Density Functional Theory (DFT) . The analysis of molecular structure through theoretical IR and normal mode analysis can be applied to (3-Bromo-2-methylphenyl)methanol to predict its vibrational frequencies and active sites. The study of frontier orbital gaps and molecular electrostatic potential maps can also help in understanding the reactivity of the molecule .

Chemical Reactions Analysis

The reactivity of brominated aromatic compounds is influenced by the presence of the bromine atom, which can participate in various chemical reactions. The papers do not directly address the reactions of (3-Bromo-2-methylphenyl)methanol, but the synthesis of related compounds, such as the intermediates for S1P1 receptor agonists, demonstrates the potential for these molecules to undergo further functionalization and stereoselective reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of (3-Bromo-2-methylphenyl)methanol can be inferred from the properties of structurally similar compounds. For example, the NMR spectroscopy data provided in the synthesis of vicinal haloethers can be useful in determining the chemical shifts and structural confirmation of (3-Bromo-2-methylphenyl)methanol . Additionally, the isolation of stereoisomers with high enantiomeric and diastereomeric excesses suggests that (3-Bromo-2-methylphenyl)methanol may also exist in different stereoisomeric forms, which could have distinct physical properties .

科学的研究の応用

Antibacterial Properties of Bromophenols

Bromophenols derived from the marine red alga Rhodomela confervoides, including compounds similar to (3-Bromo-2-methylphenyl)methanol, have demonstrated significant antibacterial activity. Compound 5 from this study was particularly effective against various bacterial strains (Xu et al., 2003).

Methanol in Biological Systems

Influence of Methanol on Lipid Dynamics

Methanol, a common solvent in biological studies, has been shown to significantly affect lipid dynamics in biological membranes. This finding highlights the importance of solvent choice in biomembrane and proteolipid studies (Nguyen et al., 2019).

Chemistry and Synthesis

Engineering E. coli for Chemical Production Using Methanol

Research has shown that Escherichia coli can be engineered to convert methanol into specialty chemicals, demonstrating the potential of methanol as a substrate for chemical production (Whitaker et al., 2017).

Safety and Hazards

The safety information for “(3-Bromo-2-methylphenyl)methanol” indicates that it is classified under the GHS07 hazard class. The hazard statements for this compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261, P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

作用機序

Target of Action

(3-Bromo-2-methylphenyl)methanol, also known as 3-Bromo-2-methylbenzyl Alcohol , is an organic compound that serves as a pharmaceutical intermediate It has been reported that it can be used to synthesize a macrocyclic compound that acts as a pd-1/pd-l1 inhibitor .

Mode of Action

Its derivative, the macrocyclic compound, acts as a pd-1/pd-l1 inhibitor . PD-1 is a protein on the surface of T-cells, and when it binds to PD-L1, a protein on some normal and cancer cells, it inhibits the T-cells from killing the cancer cells. By inhibiting PD-1/PD-L1 interaction, the macrocyclic compound enhances the immune system’s ability to kill cancer cells.

Biochemical Pathways

Its derivative, the macrocyclic compound, affects the pd-1/pd-l1 pathway . By inhibiting this pathway, it enhances the immune response against cancer cells.

Pharmacokinetics

It is known that the compound has high gi absorption and is bbb permeant . Its Log Po/w values indicate its lipophilicity, which can impact its absorption and distribution in the body .

Result of Action

Its derivative, the macrocyclic compound, has been reported to have high activity, high bioavailability, and stability, and it can be administered orally . These characteristics suggest that it could have significant therapeutic effects.

特性

IUPAC Name |

(3-bromo-2-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-6-7(5-10)3-2-4-8(6)9/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYDXDWXAAQXHLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30434495 | |

| Record name | (3-BROMO-2-METHYLPHENYL)METHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

83647-43-2 | |

| Record name | 3-Bromo-2-methylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83647-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-BROMO-2-METHYLPHENYL)METHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

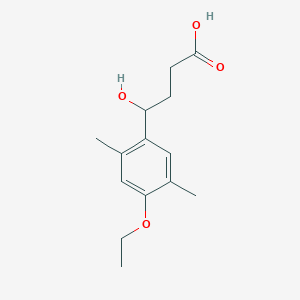

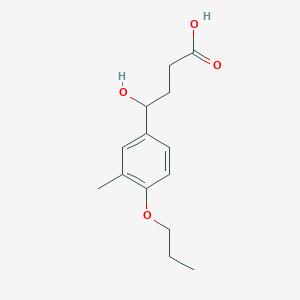

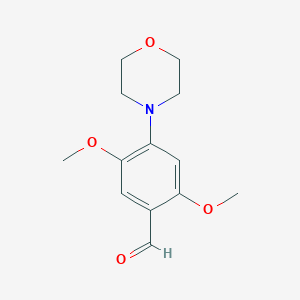

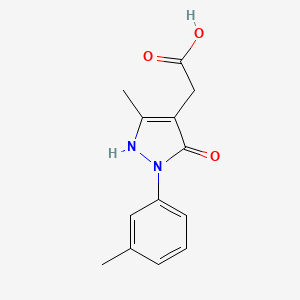

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1336359.png)

![3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1336382.png)